2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
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Overview
Description
2-(2-Hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a thiazolidine ring, a phenolic hydroxyl group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxybenzaldehyde and thiosemicarbazide as the primary starting materials.
Reaction Conditions: The reaction involves condensation under acidic conditions, often using hydrochloric acid as a catalyst.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The thiazolidine ring can undergo reduction to form thiol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride for esterification and ammonia for amidation are typically employed.
Major Products Formed:
Quinones: Resulting from the oxidation of the phenolic group.
Thiol Derivatives: Formed through the reduction of the thiazolidine ring.
Esters and Amides: Produced from the substitution reactions involving the carboxylic acid group.
Scientific Research Applications
This compound has diverse applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways Involved: Modulation of signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Similar structure but different functional groups.
Thiazolidinediones: Used in diabetes treatment, sharing the thiazolidine ring.
Uniqueness:
This compound's versatility and potential make it a valuable subject of study and application in various scientific and industrial fields
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-12(2)9(11(15)16)13-10(17-12)7-5-3-4-6-8(7)14/h3-6,9-10,13-14H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLVWWHWYVOSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=CC=C2O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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